molecular formula C16H14O4 B8707273 3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol CAS No. 68178-63-2

3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol

Cat. No.: B8707273
CAS No.: 68178-63-2
M. Wt: 270.28 g/mol
InChI Key: CXCORJXYCPSBSK-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This compound is characterized by its chromen-2-one core structure, which is substituted with a hydroxy and methoxy group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with a suitable chromone derivative. One common method includes the use of a base-catalyzed reaction, where the aldehyde and chromone are reacted in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol involves its ability to interact with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol is unique due to its chromen-2-one core structure, which imparts distinct biological activities compared to other similar compounds. Its combination of hydroxy and methoxy groups enhances its antioxidant and anti-inflammatory properties, making it a valuable compound for various applications .

Properties

CAS No.

68178-63-2

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol

InChI

InChI=1S/C16H14O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-8,17-18H,9H2,1H3

InChI Key

CXCORJXYCPSBSK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of B4 (0.45 g, 0.1 mmol) and pentamethylbenzene (0.158 g, 1 mmol) in anhyd CH2Cl2 (30 mL) at −78° C., BCl3 (0.2 mmol) was dropwise added under N2. The reaction mixture was stirred at −78° C. and after 15-20 min the reaction was quenched with 20 mL of CHCl3/MeOH (10:1) mixture. The resulting mixture was warmed to rt. The organic solvents were evaporated under vacuum. The residues were purified by column chromatography [Silica gel 35 mm dia, 8 inch thick, EtOAc/hexanes (1:2)] to obtain B6 (0.17 g, 0.61 mmol, 61%) as brownish solid: mp 150-154° C.; TLC Rf=0.48 [EtOAc/hexanes (1:2)]; 1H NMR (CD3OD, 600 MHz) δ 7.14 (1H, d, J=8.4 Hz), 6.88 (1H, d, J=8.4 Hz), 6.53 (1H, s), 6.42 (1H, dd, J=2.4, 8.4 Hz), 6.37 (1H, d, J=2.4 Hz), 6.33 (1H, dd, J=2.4, 8.4 Hz), 6.24 (1H, d, J=1.8 Hz), 4.95 (2H, s), 3.75 (3H, s); 13C NMR (CD3OD, 150 MHz) δ 161.8, 159.1, 157.3, 155.9, 130.1, 130.0, 128.4, 121.4, 119.9, 117.6, 109.4, 106.1, 103.4, 102.4, 69.2, 55.6; Anal. (%) calcd for C16H14O4.0.1 H2O, C 70.63, H 5.26, found C 70.42, H 5.20.
Name
B4
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.158 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol
Reactant of Route 2
3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol
Reactant of Route 3
3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol
Reactant of Route 4
3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol
Reactant of Route 5
3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol
Reactant of Route 6
3-(2-hydroxy-4-methoxyphenyl)-2H-chromen-7-ol

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